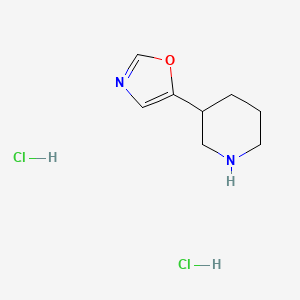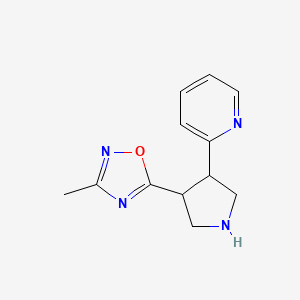![molecular formula C20H10O2 B1434565 Cyclopenta[fg]tetracene-1,2-dione CAS No. 1334510-66-5](/img/structure/B1434565.png)
Cyclopenta[fg]tetracene-1,2-dione
Übersicht
Beschreibung
Cyclopenta[fg]tetracene-1,2-dione is a chemical compound with the molecular formula C20H10O2 . It appears as a deep blue crystal .
Molecular Structure Analysis
The IUPAC name for Cyclopenta[fg]tetracene-1,2-dione is pentacyclo [10.7.1.03,8.09,20.013,18]icosa-1 (19),2,4,6,8,12 (20),13,15,17-nonaene-10,11-dione . The structure can be represented by the SMILES string: C1=CC=C2C (=C1)C=C3C=C4C=CC=CC4=C5C3=C2C (=O)C5=O .Physical And Chemical Properties Analysis
Cyclopenta[fg]tetracene-1,2-dione is a solid at 20 degrees Celsius . It appears as a dark red to dark purple to dark blue powder or crystal . The elemental analysis shows that it contains 83.00 to 87.00% carbon .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Cyclopenta[fg]tetracene-1,2-dione and its derivatives have been a subject of study due to their unique structural properties. Kurata et al. (2005) synthesized an extended quinone derivative, noting its non-planar structure and high-electron affinity, enhanced by its antiaromatic character in certain states (Kurata et al., 2005). Similarly, Coyle et al. (2003) discussed the synthesis and crystal structure of a tetracyclic derivative formed from the condensation reaction of phenanthroline-dione with specific amines, resulting in a non-planar and chiral molecule (Coyle et al., 2003).
Electronic and Optical Properties
Several studies have explored the electronic and optical properties of cyclopenta[fg]tetracene-1,2-dione derivatives. Reiss et al. (2018) synthesized a tetrabromotetraazapentacene derivative, revealing its potential in electron mobility applications (Reiss et al., 2018). Pigot et al. (2019) designed and synthesized push-pull chromophores based on the naphthalene scaffold with 1H-cyclopenta[b]naphthalene-1,3(2H)-dione, demonstrating potential for optoelectronic applications (Pigot et al., 2019).
Catalytic and Intercalation Applications
The use of cyclopenta[fg]tetracene-1,2-dione in catalysis and DNA intercalation has been investigated. Ellis et al. (2003) prepared macrocycle/intercalator adducts with cyclam and anthraquinones, finding significant effects on DNA intercalation (Ellis et al., 2003). Nifant’ev et al. (2019) studied potassium derivatives of heterocycle-annelated cyclopentadienes, noting their potential for practical applications in catalysis (Nifant’ev et al., 2019).
Additional Functional Applications
Cyclopenta[fg]tetracene-1,2-dione derivatives have been explored for various other functional applications. Matsuo et al. (2019) demonstrated luminescent properties in tetracene derivatives synthesized via a Knoevenagel condensation-reduction sequence (Matsuo et al., 2019). Robert et al. (2007) reported a straightforward synthesis of cyclopenta[b]pyridin-2,5-dione, highlighting its potential as a non-glycosidic cardiotonic agent (Robert et al., 2007).
Eigenschaften
IUPAC Name |
pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaene-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-19-17-14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)18(16(13)17)20(19)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSSMZWWOZPRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C(=O)C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta[fg]tetracene-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
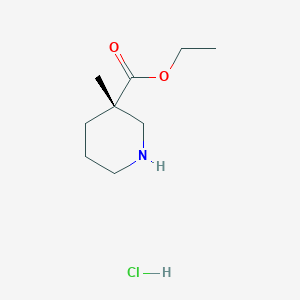
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
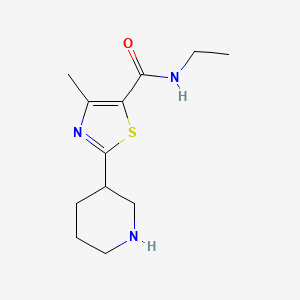
![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)
![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)
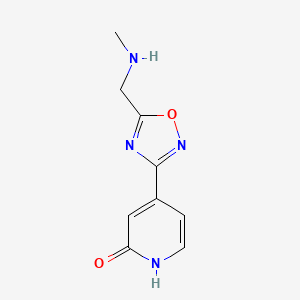
![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434498.png)
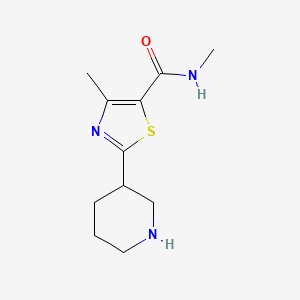
![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)
